N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-8-4-10(5-9-13)14(21)18-16-20-19-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILFQXAIYKJFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to produce 4-chlorobenzohydrazide.
Cyclization: The hydrazide is treated with cyanogen bromide in methanol to yield 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the aromatic substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds related to the oxadiazole family. N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide has shown promising results in inhibiting the growth of various cancer cell lines.
Case Studies and Research Findings
- A study demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against multiple cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching over 85% .
- Another investigation into similar compounds indicated their effectiveness against glioblastoma cell lines, showcasing their potential as anti-cancer agents through mechanisms that induce apoptosis and inhibit cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Oxadiazole derivatives are known for their broad-spectrum activity against various pathogens.
Research Insights
- A comparative study on oxadiazole derivatives revealed their effectiveness against bacterial strains, with some compounds exhibiting activity comparable to established antibiotics like penicillin and fluconazole .
- The structure-activity relationship analysis indicated that modifications in the oxadiazole ring significantly influence antibacterial potency, suggesting avenues for developing new antimicrobial agents .
Anti-Diabetic Potential
Emerging research suggests that oxadiazole derivatives may also possess anti-diabetic properties.
Experimental Evidence
- In vivo studies using genetically modified models demonstrated that certain oxadiazole compounds significantly reduced glucose levels in diabetic models like Drosophila melanogaster .
- This highlights a potential dual role for these compounds in managing diabetes and related metabolic disorders.
Mechanistic Studies
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its application in drug development.
Structural Modifications and Future Directions
The structural versatility of oxadiazoles allows for extensive modification, which can lead to enhanced biological activity.
Potential Modifications
- Substituting different functional groups on the benzamide or oxadiazole moiety could improve solubility and bioavailability.
- Exploring combinations with other pharmacophores may yield hybrid molecules with synergistic effects against cancer and microbial infections.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes and proteins involved in critical biological pathways, such as:
Enzyme Inhibition: It can inhibit enzymes like kinases, which play a role in cell signaling and proliferation.
Pathway Modulation: The compound can modulate pathways related to inflammation, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Core Oxadiazole Derivatives
Target Compound : N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
- Substituents : 4-Chlorophenyl (position 5), 4-methoxybenzamide (position 2).
- Key Features : The methoxy group enhances lipophilicity, while the chlorophenyl group may influence steric and electronic interactions.
- Compound 5a: 4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide Substituents: Methoxybenzamide linked via a methylene bridge to the oxadiazole.
- OZE-III: N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl] pentanamide Substituents: A pentanamide chain replaces the methoxybenzamide.
Substituent Variations in Related Compounds
- 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide Substituents: Thioxo group in the oxadiazole ring and a branched alkyl chain.
N-(4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl)acetamide
Spectroscopic Comparisons
Antimicrobial Activity
Cytotoxicity and Druglikeness
- Thioxo Derivative : Demonstrated cytotoxicity in preliminary assays, possibly due to sulfur-mediated redox interactions .
- Target Compound : The methoxy group may reduce cytotoxicity compared to electron-withdrawing substituents, though experimental data is needed.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~357.8 | 3.5 | <0.1 (DMSO) |
| Compound 5a | 385.8 | 3.8 | <0.1 (DMSO) |
| OZE-III | 279.7 | 2.9 | 0.5 (Water) |
- Key Trends : Bulkier substituents (e.g., methoxybenzamide) increase molecular weight and LogP, reducing aqueous solubility. Shorter chains (e.g., pentanamide) improve solubility but may limit target specificity.
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Synthesis of this compound
The synthesis of this compound involves several steps beginning with the esterification of 4-chlorobenzoic acid. The key steps include:
- Formation of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine : This intermediate is synthesized by treating 4-chlorophenylhydrazide with cyanogen bromide in methanol.
- Coupling Reaction : The oxadiazole derivative is then coupled with acyl chlorides to yield the final product in moderate yields (30-62%) .
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth .
Antitubercular Activity
In a notable study, the compound was evaluated for its antitubercular activity against Mycobacterium tuberculosis. Results indicated that it possesses effective inhibitory action against several strains of this pathogen, suggesting its potential as a therapeutic agent in treating tuberculosis .
Antiviral Properties
Recent research has highlighted the antiviral potential of related benzamide derivatives against Hepatitis B virus (HBV). Specifically, derivatives like N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide demonstrated significant inhibition of HBV replication both in vitro and in vivo. The mechanism appears to involve increasing intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication .
Antitumor Activity
The compound's antitumor properties have also been investigated. A study indicated that it can inhibit cell proliferation driven by RET kinase mutations, making it a candidate for further development in cancer therapy . Additionally, other derivatives have shown cytotoxic effects against melanoma cells, indicating a broad spectrum of anticancer activity .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide, and what methodological considerations are critical for optimizing yield?
- Answer: The synthesis typically involves multi-step protocols. A common approach includes:
Esterification : Reacting 4-chlorobenzoic acid with methanol and sulfuric acid to form methyl 4-chlorobenzoate.
Hydrazide Formation : Treating the ester with hydrazine hydrate to yield 4-chlorophenylhydrazide.
Oxadiazole Ring Formation : Cyclization using cyanogen bromide (CNBr) in methanol to generate 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
Coupling Reaction : Reacting the oxadiazole amine with 4-methoxybenzoyl chloride in basic conditions (e.g., NaH/THF) to form the final product.
- Key Considerations : Use coupling reagents like DCC/HOBt for amide bond formation (to minimize side reactions) . Solvent choice (e.g., THF for coupling), reaction temperature (25°C optimal for stability), and purification via column chromatography are critical for yield optimization .
Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?
- Answer: A combination of spectroscopic and elemental analysis is used:
- IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N stretches (~1550–1600 cm⁻¹).
- ¹H-NMR : Identifies methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.0 ppm).
- Elemental Analysis : Validates C, H, N, and Cl content (±0.4% deviation).
- Mass Spectrometry : Exact mass (e.g., 428.1107 Da) confirms molecular formula .
Q. What fluorescence-based assays are suitable for studying this compound, and how are experimental parameters optimized?
- Answer: Spectrofluorometric studies (λex = 340 nm, λem = 380 nm) are used to assess fluorescence intensity under varying conditions:
- pH : Optimal at pH 5 (prevents protonation/deprotonation of functional groups).
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance stability.
- Temperature : Maintain at 25°C to avoid thermal degradation .
- Validation : Calculate LOD (0.269 mg/L) and LOQ (0.898 mg/L) using standard deviations (S.D. = 0.591) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during structure determination?
- Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.
- Refinement in SHELXL : Apply restraints for anisotropic displacement parameters and hydrogen bonding. The program handles twinning and high-resolution data effectively .
- Challenges : Disordered solvent molecules require PART commands, and low-resolution data may necessitate isotropic refinement for non-H atoms. WinGX/ORTEP can visualize anisotropic ellipsoids and validate geometry .
Q. What strategies are employed to analyze discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
- Answer: Discrepancies often arise from:
- Assay Conditions : Variations in cell lines (e.g., Sporothrix spp. vs. Candida auris susceptibility ), incubation time, and compound concentration.
- Structural Analogues : Substituent effects (e.g., trifluoromethyl vs. methoxy groups) alter target binding .
- Methodological Validation : Cross-validate using standardized protocols (e.g., MTT assay for cytotoxicity) and SAR studies to isolate pharmacophores .
Q. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action against specific biological targets?
- Answer:
- Target Identification : Prioritize enzymes with oxadiazole-binding pockets (e.g., fungal PFOR enzyme ).
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Key interactions include hydrogen bonding between the oxadiazole ring and active-site residues (e.g., Arg/Lys) .
- Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC50 values .
Q. What modifications to the core structure enhance its bioactivity, and how are these derivatives synthesized?
- Answer:
- Thioether Derivatives : Replace the methoxy group with a thioether moiety (e.g., N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide) via nucleophilic substitution .
- Antitubercular Analogues : Introduce nitroheteroaryl groups at the benzamide position, improving activity against Mycobacterium tuberculosis .
- Evaluation : Test derivatives in in vitro cytotoxicity (e.g., NCI-60 cell lines ) and antimicrobial assays (e.g., MIC against Staphylococcus ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
